
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as MOPEB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MOPEB belongs to the class of benzamide derivatives, which have been studied extensively for their pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages. It has also been shown to inhibit the migration and invasion of cancer cells.
In vivo studies have shown that 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can reduce the severity of neuroinflammation and cognitive impairment in animal models of Alzheimer's and Parkinson's disease. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further research.
However, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide also has several limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. It also has a relatively short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide research. One potential direction is to further explore its neuroprotective properties and its potential for the treatment of neurodegenerative diseases. Another direction is to investigate its immunomodulatory properties and its potential for the treatment of autoimmune diseases. Additionally, further studies are needed to optimize its chemical structure and improve its pharmacokinetic properties for better therapeutic efficacy.
Synthesemethoden
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process involving the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to form 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The yield of this reaction is typically high, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes it a potential candidate for the development of new anti-cancer drugs.
In immunology, 3-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have an immunomodulatory effect by regulating the activity of immune cells such as T-cells and macrophages. This makes it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-17(23-20-11)13-6-3-7-14(9-13)19-16(21)12-5-4-8-15(10-12)22-2/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESVXUYNJUKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)
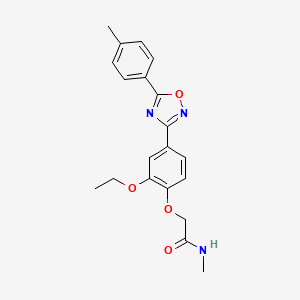
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686697.png)
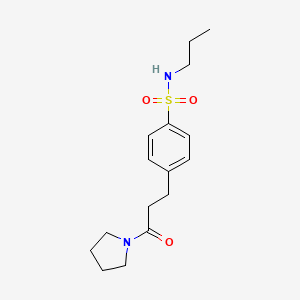
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
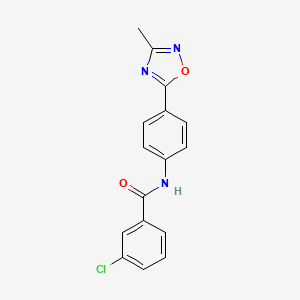

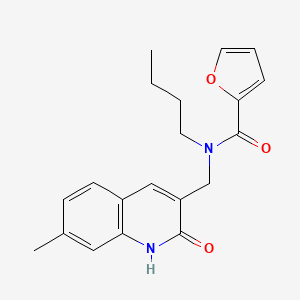
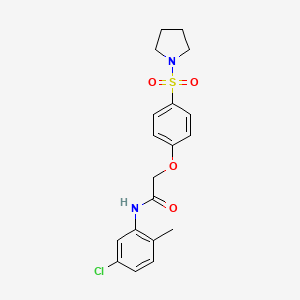
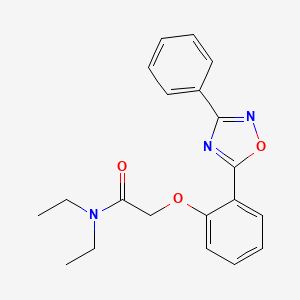
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)